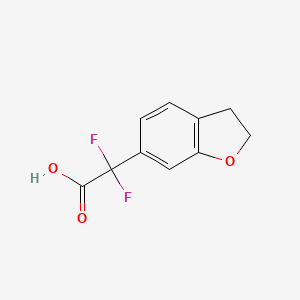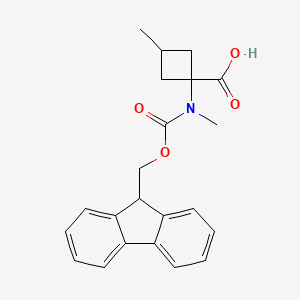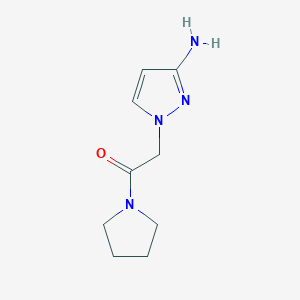
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine is an organic compound with a unique structure that combines a pyrazole ring with a pyrrolidinone moiety
Métodos De Preparación
The synthesis of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine typically involves the reaction of pyrazole derivatives with pyrrolidinone intermediates. One common synthetic route includes the condensation of 1H-pyrazol-3-amine with 2-oxo-2-pyrrolidin-1-ylethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the pyrrolidinone moiety is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole and pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with proteins involved in signal transduction and gene expression.
Comparación Con Compuestos Similares
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2-Oxo-2-pyrrolidin-1-ylethyl)piperazine: This compound has a similar pyrrolidinone moiety but with a piperazine ring instead of a pyrazole ring. It is used in similar applications but may have different biological activities.
1-(2-Oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide: This compound has a cyclopentanecarboxamide group instead of a pyrazole ring. It is also studied for its potential biological activities and used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H14N4O |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(3-aminopyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H14N4O/c10-8-3-6-13(11-8)7-9(14)12-4-1-2-5-12/h3,6H,1-2,4-5,7H2,(H2,10,11) |
Clave InChI |
GDYWLBZEWPKWCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)CN2C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



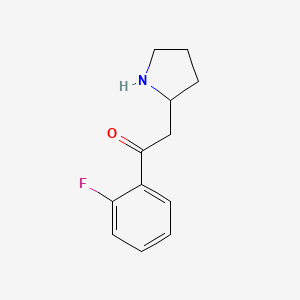
![3-[(Azetidin-1-yl)methyl]benzonitrile](/img/structure/B13321483.png)

![2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321488.png)
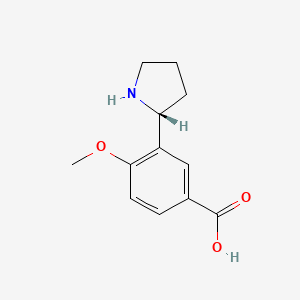
![3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13321503.png)
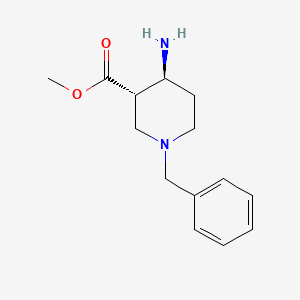
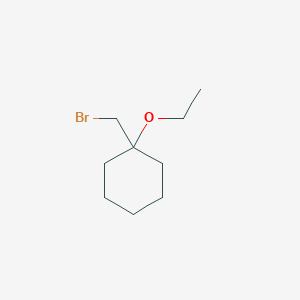
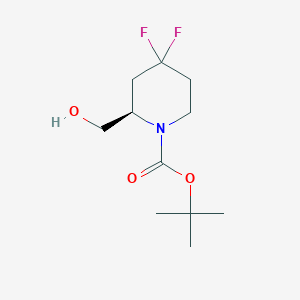
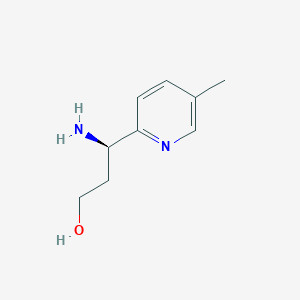
![(3R,7AR)-6-(4-chlorobenzyl)-1,7a-dihydro-5H-spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H)-trione](/img/structure/B13321515.png)
